An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid, a key building block in contemporary drug discovery and development. Boronic acids and their derivatives are pivotal in medicinal chemistry, primarily for their role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The strategic incorporation of a fluorine atom and an N,N-dimethylaminocarbonyl group into the phenylboronic acid scaffold imparts unique electronic properties and metabolic stability, making this compound a valuable intermediate for the synthesis of complex, biologically active molecules.[2] This document details a robust synthetic pathway, outlines rigorous characterization methodologies, and provides expert insights into the practical application of this versatile compound for researchers, scientists, and professionals in the field of drug development.
Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] Phenylboronic acids, in turn, are indispensable reagents in organic synthesis, most notably for their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] The convergence of these two chemical motifs in 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid creates a powerful and versatile building block for the construction of novel therapeutics.
The N,N-dimethylaminocarbonyl moiety offers a site for hydrogen bonding and can influence the molecule's solubility and pharmacokinetic profile. The ortho-fluoro substituent modifies the electronic nature of the boronic acid, which can impact its reactivity and selectivity in cross-coupling reactions.[3] This guide provides a detailed examination of the synthesis and characterization of this important intermediate, offering both theoretical understanding and practical, field-tested protocols.
Synthetic Strategy and Experimental Protocol
The synthesis of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is most effectively achieved through a two-step process commencing with the commercially available 2-fluoro-3-bromobenzoic acid. The initial step involves the formation of the N,N-dimethylamide, followed by a palladium-catalyzed Miyaura borylation to introduce the boronic acid functionality.
Caption: Synthetic workflow for 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid.
Step 1: Synthesis of N,N-Dimethyl-2-fluoro-3-bromobenzamide
The initial step involves the conversion of the carboxylic acid to the corresponding N,N-dimethylamide. This is a standard transformation, typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride, followed by reaction with dimethylamine.
Experimental Protocol:
-
To a solution of 2-fluoro-3-bromobenzoic acid (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
Add a solution of dimethylamine (2.5 eq, either as a solution in THF or bubbled as a gas) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude N,N-Dimethyl-2-fluoro-3-bromobenzamide, which can be purified by column chromatography on silica gel.
Step 2: Miyaura Borylation to Yield 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid
The crucial carbon-boron bond formation is accomplished via a Miyaura borylation reaction. This palladium-catalyzed cross-coupling of the aryl bromide with a diboron reagent is a highly reliable and versatile method for the synthesis of arylboronic acids and their esters.[4][5]
Experimental Protocol:
-
In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine N,N-Dimethyl-2-fluoro-3-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add a suitable solvent, such as dioxane or toluene.
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product is the pinacol ester of the target boronic acid. To obtain the free boronic acid, the pinacol ester can be hydrolyzed. Dissolve the crude ester in a mixture of acetone and water.
-
Add an acid, such as hydrochloric acid, and stir at room temperature until the deprotection is complete (monitored by TLC or HPLC).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid. Further purification can be achieved by recrystallization.
In-depth Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the protons in the molecule. The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The N,N-dimethyl groups will likely appear as two singlets due to restricted rotation around the amide C-N bond, or as a single broad singlet at higher temperatures. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, making their observation variable.[6]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide will be in the range of δ 165-175 ppm. The carbon atom attached to the boron will have a characteristic chemical shift, although it can sometimes be broad or difficult to observe.[7]
-
¹⁹F NMR: Fluorine NMR is a highly sensitive technique that will show a single resonance for the fluorine atom, with coupling to adjacent protons.
-
¹¹B NMR: Boron-11 NMR can be used to confirm the presence of the boronic acid functionality, which typically appears as a broad singlet.
Table 1: Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | 7.2 - 7.8 | m |
| 2.9 - 3.2 | s (br) | |
| 8.0 - 8.5 | s (br) | |
| ¹³C | 168 - 172 | - |
| 160 - 165 (d, ¹JCF) | - | |
| 115 - 140 | - | |
| 35 - 40 | - | |
| ¹⁹F | -110 to -120 | m |
| ¹¹B | 28 - 32 | s (br) |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound. The expected [M+H]⁺ ion should be observed.
Table 2: Mass Spectrometry Data
| Ionization Mode | Calculated m/z for C₉H₁₁BFNO₃ | Observed m/z |
| ESI+ | [M+H]⁺: 212.0837 | To be determined |
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of the final compound. A reversed-phase method is generally suitable for the analysis of aromatic boronic acids.[8][9][10]
Caption: A typical HPLC workflow for the analysis of arylboronic acids.
Recommended HPLC Method:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
This method should provide good separation of the product from any starting materials or byproducts. The retention time and peak purity can be used to confirm the identity and assess the purity of the final compound.
Conclusion and Future Perspectives
This technical guide has detailed a reliable and robust methodology for the synthesis and characterization of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid. The presented protocols, grounded in established chemical principles and supported by expert insights, provide a clear pathway for researchers to access this valuable building block. The strategic placement of the fluoro and N,N-dimethylaminocarbonyl substituents makes this compound a highly attractive intermediate for the development of novel pharmaceuticals. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of well-characterized and readily accessible building blocks like the one described herein will only increase, paving the way for future innovations in drug discovery.
References
-
SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Material. Available from: [Link]
-
Wageningen University & Research. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available from: [Link]
-
Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]
-
Analytical Methods (RSC Publishing). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available from: [Link]
-
Theranostics. Supporting Information. Available from: [Link]
-
ResearchGate. Summary of the Miyaura borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. Available from: [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]
-
ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available from: [Link]
-
ResearchGate. 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Available from: [Link]
-
PMC - NIH. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Available from: [Link]
-
ResearchGate. Miyaura borylation. Available from: [Link]
-
Evans Group, Harvard University. lithium halogen exchange #1 revised. Available from: [Link]
-
MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Available from: [Link]
-
The Journal of Organic Chemistry. The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. Available from: [Link]
-
PubMed. Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor. Available from: [Link]
-
ETH Zurich. OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. Available from: [Link]
-
PMC - NIH. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available from: [Link]
- Google Patents. Preparation method of 2-fluoro-3-bromo-benzylamine.
-
PMC - NIH. Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. Available from: [Link]
-
University of California, Berkeley. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Available from: [Link]
- Google Patents. A kind of preparation method of fluorobenzamide compound.
-
PubChem. 2-Fluorophenylboronic acid. Available from: [Link]
-
MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available from: [Link]
-
White Rose eTheses Online. Alkynyltrifluoroborate salts as versatile intermediates for heterocycle synthesis and a new entry into the synthesis of fluoroalkylated (hetero)aromatic compounds. Available from: [Link]
-
National Institute of Standards and Technology. Fluoroform - the NIST WebBook. Available from: [Link]
-
PubChem. {2-[(Dimethylamino)methyl]phenyl}boronic acid. Available from: [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
